molecular formula C16H20N4O3S B2520917 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941265-86-7

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2520917
CAS No.: 941265-86-7
M. Wt: 348.42
InChI Key: GGSXRCJBMOIIJR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and an ethylamino group at position 3. The benzene ring is para-substituted with a diethylsulfonamide moiety. Its molecular formula is C₁₈H₂₂N₄O₃S, with a molecular weight of 374.46 g/mol (estimated from structural analogs in , and 18).

Properties

IUPAC Name

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-18-16-14(11-17)19-15(23-16)12-7-9-13(10-8-12)24(21,22)20(5-2)6-3/h7-10,18H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSXRCJBMOIIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the cyano group and the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high yields and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including compounds similar to 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide. For instance, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. These compounds often act by inducing apoptosis in cancer cells and disrupting cellular proliferation pathways .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity against bacterial and fungal strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making these compounds potentially useful as antibiotics .

Inhibition of Enzymatic Activity

The ability of sulfonamides to inhibit specific enzymes has been a focal point in drug design. For example, some derivatives have been investigated for their role as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .

Case Study 1: Antitumor Screening

A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against human cancer cell lines. The synthesized compounds were tested for their cytotoxicity, revealing that certain modifications in the structure significantly enhanced their anticancer activity. This research utilized quantitative structure-activity relationship (QSAR) models to predict the efficacy of new compounds based on their chemical structure .

Case Study 2: Antimicrobial Activity

In another investigation, several sulfonamide derivatives were screened against common bacterial strains. The results indicated that modifications in the substituents on the benzene ring could lead to increased antimicrobial potency, positioning these compounds as potential candidates for antibiotic development .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerHCT-116
Compound BAntimicrobialE. coli
Compound CEnzyme InhibitionCarbonic Anhydrase

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

The oxazole ring’s substitution pattern critically influences electronic and steric properties. Key analogs include:

Compound Name Substituents (Oxazole Positions 4 & 5) Sulfonamide Group Molecular Weight (g/mol) Key Differences vs. Target Compound
Target: 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide 4-cyano, 5-ethylamino N,N-diethyl 374.46 Reference compound
4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide () 4-cyano, 5-(4-methoxyphenylamino) N,N-dimethyl 414.48 () Larger aromatic substituent; reduced sulfonamide bulk
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate () 4-cyano, 5-dimethylamino Methyl ester (no sulfonamide) 209.2 () Ester group replaces sulfonamide; lower molecular weight
4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline () 5-(4-bromophenyl) Aniline (no sulfonamide) 315.17 Bromine adds steric bulk; no sulfonamide

Analysis :

  • Electronic Effects: The ethylamino group in the target compound (electron-donating) contrasts with the electron-withdrawing cyano group, creating a polarized oxazole core.
  • Steric Impact : The diethylsulfonamide in the target compound increases steric hindrance compared to dimethyl analogs (), which may influence solubility and membrane permeability.
Sulfonamide Group Modifications

The sulfonamide’s alkylation state affects lipophilicity and hydrogen-bonding capacity:

Compound Name Sulfonamide Substitution Molecular Weight (g/mol) Key Differences
Target: N,N-diethyl Diethyl 374.46 Higher lipophilicity
N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide () N-benzyl, N-methyl 436.53 Bulky benzyl group; increased aromaticity
4-[(1-butyl-5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzenesulphonamide () 2-ethylhexyl ~550 (estimated) Extended alkyl chain; azo linkage introduces rigidity

Analysis :

  • Hydrogen Bonding : N,N-diethyl sulfonamide may reduce hydrogen-bonding capacity versus unsubstituted sulfonamides, impacting target binding.
Functional Group Replacements

Replacement of the sulfonamide with other groups alters physicochemical and pharmacological profiles:

Compound Name Core Functional Group Molecular Weight (g/mol) Key Differences
Target: Sulfonamide Sulfonamide 374.46 High polarity; potential enzyme inhibition
N-(5-Methylsulfanyl-4H-[1,2,4]triazol-3-yl)-4-phenoxybenzenesulfonamide () Triazole + sulfonamide ~365 (estimated) Triazole introduces additional H-bonding sites
5-ethoxy-2-(5-methylthiophene-2-sulfonamido)benzoic acid () Carboxylic acid + sulfonamide ~355 (estimated) Acidic group may limit cell permeability

Analysis :

  • Acid-Base Properties : The target’s neutral sulfonamide contrasts with carboxylic acid derivatives (), which may exhibit pH-dependent solubility.

Structural and Computational Insights

  • Docking Studies : AutoDock Vina () could predict binding modes, but experimental validation is required.

Biological Activity

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor domains. This article reviews the existing literature surrounding its biological activity, synthesizing findings from various studies and highlighting key research results.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an oxazole ring, a sulfonamide group, and a cyano moiety. The synthesis typically involves multi-step organic reactions, which are crucial for obtaining the desired purity and yield of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated various oxazole derivatives and found that this compound showed promising results in inhibiting bacterial growth, although further studies are necessary to elucidate the specific mechanisms of action.

Table 1: Antibacterial Activity of the Compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate
Escherichia coliModerate

Antitumor Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may also exhibit antitumor activity . Research has shown that related compounds with similar structures have demonstrated effectiveness against various cancer cell lines. For instance, compounds with sulfonamide groups have been reported to inhibit tumor cell proliferation effectively .

Case Study: Antitumor Efficacy

A study investigating similar sulfonamide derivatives indicated that certain modifications could enhance their antitumor efficacy. The results showed significant inhibition of cell proliferation in 2D assays compared to 3D assays across multiple cancer cell lines. This suggests potential for development as novel antitumor agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in enzyme inhibition, similar to other known sulfonamides that target specific metabolic pathways in bacteria and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of the oxazole core and sulfonamide coupling. Key steps:

  • Oxazole formation : React 4-cyano-5-(ethylamino)-1,3-oxazole precursors with diethylamine under reflux in anhydrous dichloromethane (DCM) .
  • Sulfonamide coupling : Use a nucleophilic substitution reaction between the oxazole intermediate and N,N-diethylbenzenesulfonamide chloride in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) and temperature gradients to improve yields (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonamide protons at δ 3.1–3.3 ppm, oxazole carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺: ~403.15 g/mol) and detect impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and bioactivity?

  • Methodology :

  • Comparative synthesis : Replace the ethylamino group with methyl or propyl analogs to evaluate steric/electronic effects on sulfonamide coupling efficiency .
  • Bioactivity assays : Test derivatives for antimicrobial activity (e.g., MIC against S. aureus) and correlate with Hammett σ values of substituents .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict charge distribution and nucleophilic sites .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodology :

  • Standardized assays : Re-evaluate cytotoxicity (e.g., MTT assay) under controlled conditions (pH 7.4, 37°C) to isolate compound-specific effects from experimental variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products or reactive intermediates that may interfere with bioactivity .
  • Collaborative validation : Cross-lab replication using identical batches and cell lines (e.g., HEK293 vs. HeLa) .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase binding assays : Use fluorescence polarization to measure affinity for ATP-binding pockets (e.g., EGFR kinase) .
  • X-ray crystallography : Co-crystallize the compound with target kinases to resolve binding modes (PDB deposition recommended) .
  • SAR analysis : Compare inhibitory activity of analogs lacking the cyano group or sulfonamide moiety to identify critical pharmacophores .

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